molecular formula C20H21BrN2O4S B2981722 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-bromobenzenesulfonamide CAS No. 921991-42-6

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-bromobenzenesulfonamide

Cat. No.: B2981722
CAS No.: 921991-42-6
M. Wt: 465.36
InChI Key: SEJCMZUCYQGCHS-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-bromobenzenesulfonamide is a useful research compound. Its molecular formula is C20H21BrN2O4S and its molecular weight is 465.36. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O4S/c1-4-11-23-16-10-9-14(12-17(16)27-13-20(2,3)19(23)24)22-28(25,26)18-8-6-5-7-15(18)21/h4-10,12,22H,1,11,13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJCMZUCYQGCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-bromobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H23BrN2O3SC_{18}H_{23}BrN_2O_3S with a molecular weight of approximately 404.36 g/mol. The structure features a tetrahydrobenzo[b][1,4]oxazepine core with an allyl group and a sulfonamide moiety, which are crucial for its biological activity.

Property Value
Molecular FormulaC₁₈H₂₃BrN₂O₃S
Molecular Weight404.36 g/mol
Structural FeaturesTetrahydrobenzo[b][1,4]oxazepine core; Allyl group; Sulfonamide moiety

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the oxazepine core through cyclization reactions.
  • Allylation to introduce the allyl group.
  • Bromination to attach the bromobenzenesulfonamide moiety.

These synthetic pathways are optimized for yield and purity using techniques such as continuous flow chemistry.

Research indicates that this compound interacts with various molecular targets within biological systems. Preliminary studies suggest its potential as a:

  • Kinase Inhibitor : It may inhibit specific kinases involved in cellular signaling pathways.
  • Ion Channel Modulator : It has been shown to affect ion channel activity, which is crucial in various physiological processes.

Therapeutic Implications

The biological activity of this compound suggests potential applications in treating:

  • Cardiovascular Diseases : By modulating ion channels and kinase activity.
  • Cancer : Through inhibition of specific signaling pathways that promote tumor growth.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In vitro Studies : Demonstrated significant inhibition of cancer cell proliferation in various cancer lines.
  • In vivo Studies : Animal models showed promising results in reducing tumor size and improving survival rates when treated with this compound.

For example:

Study Findings
Cancer Cell ProliferationSignificant inhibition observed (IC50 values)
Animal ModelReduced tumor size by 30% compared to control

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